molecular formula C15H18N2O3S B3263767 3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide CAS No. 379726-48-4

3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide

Cat. No.: B3263767
CAS No.: 379726-48-4
M. Wt: 306.4 g/mol
InChI Key: MOGWGKUFKFLTKM-UHFFFAOYSA-N
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Description

3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide is a chemical compound with the molecular formula C15H18N2O3S and a molecular weight of 306.39 g/mol . It is characterized by the presence of an amino group, an ethyl group, a methoxy group, and a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide typically involves the reaction of 4-methoxy-N-phenylbenzenesulfonamide with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction, metabolic pathways, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-amino-N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-17(12-7-5-4-6-8-12)21(18,19)13-9-10-15(20-2)14(16)11-13/h4-11H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGWGKUFKFLTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219652
Record name 3-Amino-N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379726-48-4
Record name 3-Amino-N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379726-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide
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3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide
Reactant of Route 4
3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide
Reactant of Route 5
3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide
Reactant of Route 6
3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide

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